

Managing drug-drug interactions with CYP3A4 inhibitors and felodipine

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Compound of Interest		
Compound Name:	Felodipine	
Cat. No.:	B1672334	Get Quote

Technical Support Center: Felodipine & CYP3A4 Inhibitor Interactions

Welcome to the technical support center for researchers investigating drug-drug interactions (DDIs) with **felodipine** and cytochrome P450 3A4 (CYP3A4) inhibitors. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **felodipine** and why is it susceptible to DDIs?

A1: **Felodipine**, a dihydropyridine calcium channel blocker, is almost completely absorbed after oral administration. However, it undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme located in the liver and intestines.[1][2][3] This metabolic process converts **felodipine** to its main inactive metabolite, dehydro**felodipine**.[2][4] Due to this high first-pass effect, the oral bioavailability of **felodipine** is low, averaging only about 15-20%. Because **felodipine** is a sensitive CYP3A4 substrate, its metabolism can be significantly affected by other drugs that inhibit this enzyme, leading to a high potential for clinically relevant drug-drug interactions.

Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of felodipine?







A2: Co-administration of a CYP3A4 inhibitor with **felodipine** blocks its primary metabolic pathway. This inhibition of presystemic metabolism, particularly in the gut wall, leads to a significant increase in **felodipine**'s oral bioavailability. Consequently, researchers will observe a substantial elevation in the plasma concentration of **felodipine**, reflected by a higher area under the plasma concentration-time curve (AUC) and a greater peak plasma concentration (Cmax). For example, potent inhibitors can increase the **felodipine** AUC by six-fold or more. This elevated exposure can lead to an intensified pharmacodynamic response, including a greater reduction in blood pressure and an increase in heart rate.

Q3: What are some common examples of potent CYP3A4 inhibitors that interact with **felodipine**?

A3: Both pharmaceutical agents and natural compounds can act as potent CYP3A4 inhibitors. Commonly cited examples in research and clinical practice include:

- Azole Antifungals: Itraconazole and ketoconazole are strong inhibitors that can dramatically
 increase felodipine exposure. The concomitant use of these agents with felodipine is often
 contraindicated.
- Grapefruit Juice: Components within grapefruit juice, such as furanocoumarins, are well-known inhibitors of intestinal CYP3A4. Ingestion of grapefruit juice can triple the mean plasma AUC of felodipine.

Quantitative Data Summary

The following table summarizes the pharmacokinetic impact of common CYP3A4 inhibitors on **felodipine**.



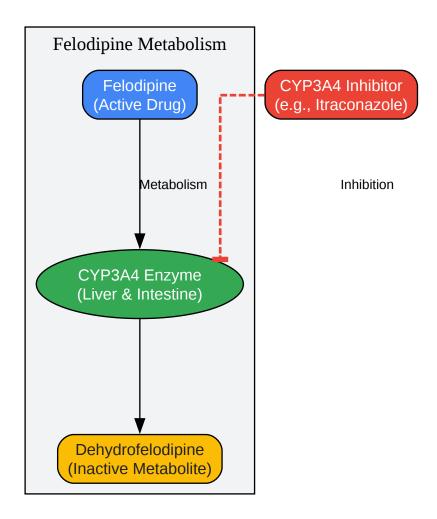
Inhibitor	Inhibitor Dose	Felodipin e Dose	Change in Felodipin e Cmax	Change in Felodipin e AUC	Change in Felodipin e T½	Referenc e
Itraconazol e	200 mg daily for 4 days	5 mg single dose	~8-fold increase	~6-fold increase	~2-fold increase	
Grapefruit Juice	250 mL	5 mg single dose	~4.0-fold increase	~2.9-fold increase	No significant change	
Grapefruit Juice	150 mL	10 mg ER single dose	173% increase	72% increase	Not significantl y altered	_

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; ER: Extended Release.

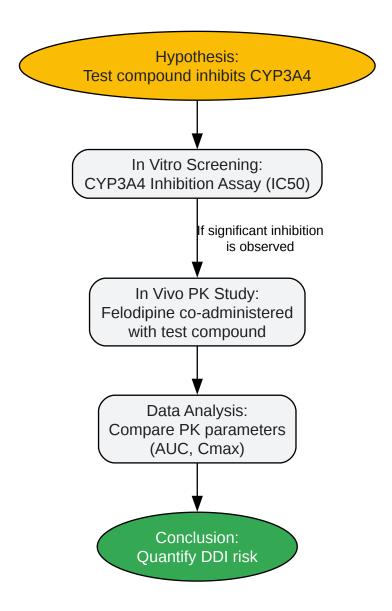
Visualized Pathways and Workflows Felodipine Metabolic Pathway Inhibition

This diagram illustrates the metabolic conversion of **felodipine** to its inactive metabolite by CYP3A4 and how this process is blocked by a CYP3A4 inhibitor.

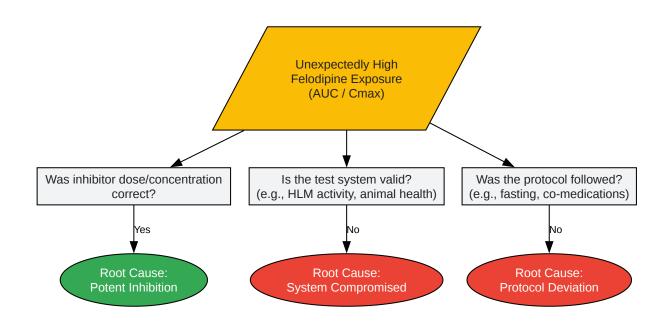












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